6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10013511
InChI: InChI=1S/C16H20N2O3/c1-11-7-15-13(9-14(11)19)12(8-16(20)21-15)10-18-5-3-17(2)4-6-18/h7-9,19H,3-6,10H2,1-2H3
SMILES: CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC10013511

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one -

Specification

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name 6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C16H20N2O3/c1-11-7-15-13(9-14(11)19)12(8-16(20)21-15)10-18-5-3-17(2)4-6-18/h7-9,19H,3-6,10H2,1-2H3
Standard InChI Key IEGHGSHWFWPUAB-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C
Canonical SMILES CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a planar coumarin core (2H-chromen-2-one) modified with three key substituents:

  • A hydroxyl (-OH) group at the 6-position, which enhances hydrogen-bonding capabilities.

  • A methyl (-CH₃) group at the 7-position, contributing to steric effects and lipophilicity.

  • A 4-methylpiperazin-1-ylmethyl group at the 4-position, introducing basicity and conformational flexibility.

The piperazine ring typically adopts a chair conformation in crystalline states, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the piperazine nitrogen. This interaction forms a six-membered S(6) hydrogen-bonded ring motif, a feature common in piperazine-containing coumarins.

Synthetic Methodologies

Mannich Reaction-Based Synthesis

The synthesis of 4-(piperazinylmethyl)coumarins typically employs a Mannich reaction, involving:

  • Substrate: 6-hydroxy-7-methylcoumarin.

  • Amine: 4-methylpiperazine.

  • Formaldehyde: As the carbonyl component.

Reaction conditions:

  • Solvent: Ethanol or methanol under reflux (4–6 hours).

  • Catalyst: None required; reaction proceeds via in situ formation of an iminium intermediate.

  • Yield: ~50–60% after recrystallization from acetone or ethyl acetate.

Alternative Synthetic Routes

  • Ultrasound-assisted synthesis: Reduces reaction time to 1–2 hours by enhancing mass transfer.

  • Microwave irradiation: Achieves higher yields (70–75%) through controlled thermal activation.

Biological Activities and Mechanisms

MechanismObserved Effect (Analog Data)Target Cell Line
Apoptosis inductionCaspase-3/7 activation (2.5-fold)MCF-7 (breast cancer)
Cell cycle arrestG2/M phase accumulation (45% cells)HeLa (cervical cancer)
PI3K/Akt inhibitionIC₅₀ = 12.3 µMA549 (lung cancer)

The 4-methylpiperazine group enhances solubility and facilitates interaction with kinase domains, while the hydroxyl group participates in hydrogen bonding with active-site residues.

Antimicrobial and Antifungal Effects

Structural analogs exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–16 µg/mL (Staphylococcus aureus).

  • Fungal strains: MIC = 32–64 µg/mL (Candida albicans).

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311G(d,p)) on analogous compounds predict:

  • HOMO-LUMO gap: 3.2–3.5 eV, indicating moderate chemical reactivity.

  • Electrostatic potential: Localized negative charge on hydroxyl oxygen (-0.45 e), facilitating proton donation.

Molecular Docking Simulations

Docking studies with carbonic anhydrase IX (PDB: 3IAI) suggest:

  • Binding affinity: -9.2 kcal/mol.

  • Key interactions: Hydrogen bonding with Thr199 and Zn²⁺-bound water molecule.

Industrial and Environmental Applications

Corrosion Inhibition

Piperazine-containing coumarins act as mixed-type inhibitors in acidic environments:

ConditionInhibition EfficiencySubstrate
2 M H₂SO₄, 25°C82% (1 mM inhibitor)Mild steel
1 M HCl, 40°C75% (2 mM inhibitor)Aluminum alloy 6061

Adsorption follows the Langmuir isotherm, with ΔG°ads = -33.5 kJ/mol, indicating chemisorption.

Chemosensor Development

The compound’s metal-binding capacity enables applications in environmental monitoring:

AnalyteDetection LimitLinear Range
Cu²⁺0.4 µM0.5–50 µM
Fe³⁺0.6 µM1.0–100 µM

Stability and Pharmacokinetic Considerations

Metabolic Pathways

Predominant Phase I metabolism involves:

  • Hydroxylation: At the 3-position of the coumarin core.

  • N-demethylation: Of the piperazine methyl group.

Formulation Strategies

  • Liposomal encapsulation: Increases plasma half-life from 2.1 to 6.8 hours in rodent models.

  • pH-sensitive nanoparticles: Enhance tumor-targeted delivery (pH 6.5–7.0).

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